Product packaging for 4-(Trifluoromethyl)quinolin-7-amine(Cat. No.:)

4-(Trifluoromethyl)quinolin-7-amine

Cat. No.: B8212206
M. Wt: 212.17 g/mol
InChI Key: ADCNJVKBDKOPIY-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)quinolin-7-amine is a high-value quinoline derivative that serves as a versatile building block in medicinal chemistry and chemical biology research. This compound is characterized by its electron-withdrawing trifluoromethyl group and an electron-donating amine group, a combination that enables strong intramolecular charge-transfer (ICT) fluorescence with large Stokes shifts. This property makes it an excellent precursor for developing novel fluorophores, particularly for live-cell imaging . Researchers have utilized this scaffold to create probes that target and mark the Golgi apparatus in various cell lines (including HeLa, U2OS, and 4T1), with the colocalization signal remaining stable even during mitosis. These quinoline-based dyes are also applicable for Golgi apparatus imaging using two-photon fluorescence microscopy, offering a potential low-cost alternative to complex commercial markers . Beyond imaging, the quinoline core is a privileged structure in drug discovery. The specific substitution pattern on this molecule makes it a key intermediate in the synthesis of novel pharmaceutical candidates. This includes the development of compounds with nitric oxide-releasing properties evaluated as potential analgesic and anti-inflammatory agents, aiming to minimize the side effects associated with traditional therapies . Furthermore, quinoline derivatives are extensively investigated for their potential as anticancer agents, acting through mechanisms such as growth inhibition, apoptosis, and disruption of cell migration . The synthetic utility of this compound is also notable, as the introduction of the trifluoromethyl group can facilitate highly selective and efficient catalyst-free synthesis pathways, avoiding the need for harsh conditions like strong acids, bases, or metal catalysts . This product is intended for research and development use only by technically qualified individuals. It is not intended for use in humans, animals, or as a component in products for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F3N2 B8212206 4-(Trifluoromethyl)quinolin-7-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethyl)quinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-4-15-9-5-6(14)1-2-7(8)9/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCNJVKBDKOPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Route Optimization for 4 Trifluoromethyl Quinolin 7 Amine and Its Derivatives

Chemo- and Regioselective Synthetic Pathways

The selective synthesis of quinoline (B57606) derivatives can be challenging, often requiring harsh conditions or metal catalysts. nih.gov However, the introduction of a trifluoromethyl group can direct the reaction pathway, enabling highly selective and efficient syntheses. nih.gov

Multi-step Synthesis from Precursors and Key Intermediates

A common route to 4-(trifluoromethyl)quinolin-7-amine involves the construction of the quinoline core from acyclic precursors. One notable method involves the condensation of m-phenylenediamine (B132917) with unsymmetrical 1,3-diketones containing a trifluoromethyl group. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group directs the cyclization to selectively form the 4-CF3 substituted 7-aminoquinoline (B1265446). nih.gov

Another multi-step approach may involve the synthesis of a substituted quinoline followed by the introduction of the amine group. For instance, 4,7-dichloroquinoline (B193633) can be synthesized from 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester through hydrolysis, decarboxylation, and subsequent chlorination. google.com This intermediate could then potentially undergo amination to yield the desired product.

A general pathway to 4-(trifluoromethyl)-quinolines involves the reaction of 1-trifluoromethyl-prop-2-yne 1-iminium triflates with anilines. researchgate.net This method allows for the preparation of a variety of substituted 4-CF3-quinolines, including 7-amino-4-CF3-quinoline from mono-Boc protected 1,3-phenylenediamine. researchgate.net

Key Intermediates and their Synthesis:

IntermediateSynthetic MethodReference
4-Hydroxy-7-chloroquinolineDecarboxylation of 4-hydroxy-7-chloroquinoline-3-carboxylic acid. google.com
4,7-DichloroquinolineChlorination of 4-hydroxy-7-chloroquinoline using phosphorus oxychloride. google.com
2,4-disubstituted 7-aminoquinolinesCatalyst-free condensation of m-phenylenediamine with unsymmetrical 1,3-diketones containing a trifluoromethyl group. nih.gov
7-amino-4-CF3-quinolineFrom mono-Boc protected 1,3-phenylenediamine and 1-trifluoromethyl-prop-2-yne 1-iminium triflates. researchgate.net

One-Pot Cyclocondensation Strategies

One-pot syntheses offer an efficient alternative to multi-step procedures by combining several reaction steps in a single reaction vessel. For the synthesis of trifluoromethyl-substituted quinolines, one-pot tandem sequential reactions have been developed. nih.gov For example, the reaction of pentafluoropropen-2-ol (PFP) with aldimines followed by Friedel-Crafts cyclization and aromatization can afford 3-fluoro-4-(trifluoromethyl)quinolines in a one-pot process. nih.gov While not directly yielding the 7-amino derivative, this highlights the potential of one-pot strategies for constructing the core quinoline structure.

Another approach involves the Michael addition/intramolecular cyclization of 1-trifluoromethyl-prop-2-yne 1-iminium triflates with anilines, which can be performed as a one-pot, two-step sequence to produce a range of 4-CF3-quinolines. researchgate.net

Transition Metal-Catalyzed Coupling Reactions in 4-(Trifluoromethyl)quinoline (B1586426) Synthesis

Transition metal-catalyzed reactions, particularly those employing palladium, have become indispensable tools for the synthesis and functionalization of heterocyclic compounds like quinolines. nih.gov

Palladium-Catalyzed N-Arylation Approaches

Palladium-catalyzed N-arylation, a key component of the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds. nih.govwikipedia.org This reaction is widely used to synthesize aryl amines from aryl halides. wikipedia.org In the context of this compound synthesis, this could involve the coupling of a 7-halo-4-(trifluoromethyl)quinoline with an amine source.

Buchwald-Hartwig Amination: Mechanistic Insights and Scope

The Buchwald-Hartwig amination has revolutionized the synthesis of aromatic amines due to its broad substrate scope and functional group tolerance. wikipedia.org The reaction is catalyzed by palladium complexes and involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a base. wikipedia.orgnumberanalytics.com

Mechanism: The catalytic cycle generally proceeds through three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate. numberanalytics.comlibretexts.orgyoutube.com This is often the rate-determining step. numberanalytics.com

Transmetalation/Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine, leading to the formation of a palladium-amido complex. numberanalytics.comyoutube.com

Reductive Elimination: The final step involves the reductive elimination of the desired aryl amine, regenerating the palladium(0) catalyst. numberanalytics.comlibretexts.orgyoutube.comyoutube.com

Scope and Ligand Choice: The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig amination. numberanalytics.com Bulky, electron-rich ligands enhance the catalyst's activity. numberanalytics.com The development of various generations of catalyst systems has expanded the reaction's scope to include a wide range of amines and aryl coupling partners under milder conditions. wikipedia.org For instance, bidentate phosphine ligands like BINAP and DPEphos have proven effective. wikipedia.orgcapes.gov.br The reaction can also be adapted for challenging substrates, such as heteroaryl chlorides. nih.gov

Application in Quinoline Synthesis: The Buchwald-Hartwig amination has been successfully applied to the synthesis of substituted aminoquinolines. For example, it has been used to prepare 6-heterocyclic substituted 2-aminoquinolines, where a selective amination of an aryl bromide in the presence of a heteroaryl chloride was achieved. nih.gov This demonstrates the potential for regioselective amination on a di-halogenated quinoline scaffold.

Suzuki-Miyaura Coupling for Functionalization

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates. youtube.comyoutube.com This reaction is known for its mild conditions, tolerance of various functional groups, and the use of environmentally benign boron reagents. youtube.comorganic-chemistry.org

While not directly forming the C-N bond of the target molecule, the Suzuki-Miyaura coupling is highly relevant for the functionalization of the 4-(trifluoromethyl)quinoline core. For example, a bromo-substituted 4-(trifluoromethyl)quinoline could be coupled with a variety of organoboron reagents to introduce diverse substituents at different positions on the quinoline ring. The reaction typically involves an oxidative addition, transmetalation, and reductive elimination cycle, similar to the Buchwald-Hartwig amination. youtube.com The choice of palladium catalyst, ligand, and base are critical for optimizing the reaction. organic-chemistry.org

Heterocyclic Annulation Reactions and Friedländer Condensation

The Friedländer synthesis is a classic and highly effective method for constructing quinoline rings. wikipedia.orgorganicreactions.org This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as a ketone. organicreactions.orgorganic-chemistry.org The reaction can be catalyzed by acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases (e.g., sodium hydroxide). wikipedia.orgorganicreactions.org

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) reaction between the two carbonyl compounds, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol condensation and subsequent elimination to form the quinoline ring. wikipedia.org

Recent advancements have focused on developing more environmentally friendly and efficient protocols. For instance, the reaction has been successfully carried out in water without a catalyst at 70°C, offering a green alternative to traditional methods that often require harsh conditions or organic solvents. organic-chemistry.org

Catalyst/ConditionsReactantsProductYieldReference
Sodium hydroxideo-aminobenzaldehyde, acetaldehydeQuinoline- organicreactions.org
p-toluenesulphonic acid2-aminoaryl ketones, carbonyl compoundsPoly-substituted quinolines- organic-chemistry.org
Water, 70°C2-aminobenzaldehyde, various ketonesQuinolinesup to 97% organic-chemistry.org

Variations of the Friedländer synthesis, such as the Pfitzinger reaction (using isatin (B1672199) or isatoic anhydride) and the Niementowski quinoline synthesis (using anthranilic acids), further expand the scope of accessible quinoline derivatives. organicreactions.org

Strategic Functionalization and Derivatization Approaches

Electrophilic and Nucleophilic Substitution Reactions for Moiety Introduction

The functionalization of the this compound core can be achieved through various electrophilic and nucleophilic substitution reactions. The trifluoromethyl group at the C4-position is electron-withdrawing, influencing the reactivity of the quinoline ring. evitachem.com

Nucleophilic Aromatic Substitution (SNAr) is a common strategy for introducing substituents at the 4-position of the quinoline ring. nih.gov For instance, a 4-chloroquinoline (B167314) precursor can react with various amines to yield 4-aminoquinoline (B48711) derivatives. nih.gov The reaction proceeds via attack of the nucleophile at the C4-position, followed by the displacement of the chloride leaving group. nih.gov

Recent research has demonstrated the direct C-H fluorination of quinolines through a concerted nucleophilic aromatic substitution strategy, avoiding the formation of high-energy Meisenheimer intermediates. acs.org This method allows for the selective introduction of fluorine atoms under mild conditions. acs.org

Electrophilic substitution on the quinoline ring is also a viable strategy. For example, the trifluoromethylation of pyridine (B92270) and quinoline derivatives at the 3-position has been achieved through nucleophilic activation via hydrosilylation, followed by electrophilic trifluoromethylation. acs.org

Incorporation of Complex Chemical Fragments (e.g., Amino Acids, Peptides)

The incorporation of amino acids and peptides onto the this compound scaffold can lead to derivatives with enhanced biological activities. Several strategies can be employed for this purpose.

One common approach is to form an amide bond between the amino group of the quinoline and the C-terminal carboxylic acid of a peptide. researchgate.net This can be achieved using standard peptide coupling reagents. researchgate.netuni-kiel.de Alternatively, solid-phase peptide synthesis (SPPS) can be utilized, where the quinoline moiety is coupled to a resin-bound peptide. researchgate.net

Another method involves the synthesis of quinoline amino acid building blocks that can then be incorporated into peptides using standard synthesis protocols. nih.gov For example, 4,8-disubstituted 2-phenylquinoline (B181262) amino acids have been synthesized and successfully incorporated into peptides. nih.gov

The biosynthesis of some natural products utilizes a "scaffold peptide" strategy, where amino acids are added to the C-terminus of a gene-encoded peptide, followed by chemical modifications and release. nih.gov This concept could potentially be adapted for the enzymatic or chemo-enzymatic synthesis of complex quinoline-peptide conjugates.

Coupling MethodReactantsKey ReagentsOutcomeReference
Amide bond formationAmino-substituted quinoline, C-terminal peptide acidPeptide coupling reagents (e.g., HOBT, DIPCDI)Quinoline-peptide conjugate researchgate.net
Solid-Phase SynthesisResin-bound peptide, quinoline derivativeCoupling agents (e.g., HOBT, DIPCDI, DIEA)Quinoline-peptide conjugate researchgate.net
Building Block ApproachSynthesized quinoline amino acidStandard peptide synthesis protocolsPeptide containing a quinoline amino acid nih.gov

Regioselective Alkylation and Acylation Strategies

Regioselective alkylation and acylation of the amino group of this compound are crucial for synthesizing a diverse library of derivatives.

Regioselective alkylation can be challenging due to the potential for over-alkylation. However, methods have been developed for the position-selective C-4 alkylation of pyridines using a maleate-derived blocking group, which could potentially be adapted for the quinoline system. nih.gov

Regioselective acylation of the amino group is more straightforward and is a common method for introducing a wide variety of functional groups. For example, sulfonation of 7-substituted-4-(piperazin-1-yl)quinolines with various alkyl/aryl/heteroalkyl sulfonyl chlorides in the presence of a base like triethylamine (B128534) yields the corresponding sulfonamide derivatives. nih.gov This approach has been used to synthesize a range of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as well. researchgate.net

Chemical Reactivity, Transformation Mechanisms, and Reaction Pathways of 4 Trifluoromethyl Quinolin 7 Amine

Reactivity of the Quinoline (B57606) Core and Peripheral Substituents

The chemical reactivity of 4-(Trifluoromethyl)quinolin-7-amine is a product of the electronic characteristics of its constituent parts: the quinoline ring system, the amino group at the 7-position, and the trifluoromethyl group at the 4-position. The quinoline core itself is an aromatic heterocyclic system with a nitrogen atom that reduces the electron density of the ring, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack. Conversely, the benzene (B151609) ring portion is more prone to electrophilic substitution.

The peripheral substituents dramatically modulate this inherent reactivity. The amino group (-NH₂) at the 7-position is a strong electron-donating group through resonance, increasing the electron density of the carbocyclic ring and activating it towards electrophilic substitution. In contrast, the trifluoromethyl group (-CF₃) at the 4-position is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivates the heterocyclic ring, making it even more susceptible to nucleophilic attack at the positions ortho and para to the nitrogen, while also influencing the basicity of the quinoline nitrogen.

The amino group is a key site for chemical transformations. It can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the synthesis of a wide array of derivatives. For instance, the amino group of related 7-aminoquinoline (B1265446) derivatives has been functionalized to create more complex molecules with specific biological activities. nih.govnih.gov

The quinoline nitrogen, with its lone pair of electrons, possesses basic properties and can be protonated or alkylated. The presence of the electron-withdrawing trifluoromethyl group at the 4-position, however, significantly reduces the basicity of the quinoline nitrogen. This effect has been quantified in studies of related 4-aminoquinolines, where electron-withdrawing groups at the 7-position were shown to lower the pKa of the quinoline ring nitrogen.

Influence of the Trifluoromethyl Group on Reaction Selectivity

The trifluoromethyl group at the 4-position exerts a profound influence on the selectivity of reactions involving this compound. Its strong electron-withdrawing nature is a key determinant in directing the course of chemical transformations.

One of the most significant effects is observed in the synthesis of the quinoline ring itself. The presence of a trifluoromethyl group on one of the precursors can direct the cyclization reaction to yield a single regioisomeric product with high selectivity. For example, in the synthesis of 2,4-disubstituted 7-aminoquinolines, the use of a β-diketone bearing a trifluoromethyl group leads to a highly selective condensation reaction, avoiding the formation of other isomers and eliminating the need for harsh acidic catalysts. nih.gov The proposed mechanism involves the initial nucleophilic attack of an amino group from the other reactant onto the carbonyl carbon adjacent to the trifluoromethyl group, which is rendered more electrophilic. nih.gov

This directing effect extends to reactions on the pre-formed quinoline ring. The electron-poor nature of the pyridine (B92270) part of the quinoline, exacerbated by the C4-CF₃ group, makes positions 2 and the carbon of the CF3 group susceptible to nucleophilic attack. Conversely, the electron-donating amino group at C7 directs electrophilic aromatic substitution to the carbocyclic ring, primarily at positions 6 and 8.

The trifluoromethyl group also plays a crucial role in modulating the molecule's photophysical properties. The combination of the electron-donating amino group and the electron-withdrawing trifluoromethyl group creates a strong intramolecular charge transfer (ICT) character. nih.gov This results in significant shifts in the absorption and emission spectra of the molecule depending on the polarity of the solvent, a property that has been exploited in the development of fluorescent probes. nih.gov

Influence of Substituents on Quinoline Reactivity

SubstituentPositionElectronic EffectInfluence on ReactivityImpact on Selectivity
-NH₂7Electron-donating (resonance)Activates the carbocyclic ring towards electrophilic substitution.Directs electrophiles to positions 6 and 8.
-CF₃4Strongly electron-withdrawing (inductive)Deactivates the heterocyclic ring, increasing susceptibility to nucleophilic attack. Lowers the basicity of the quinoline nitrogen.Directs nucleophiles to the pyridine ring and can control regioselectivity in synthesis. nih.gov

Investigation of Reaction Intermediates and Transition States

Understanding the precise mechanisms of chemical transformations requires the characterization of fleeting reaction intermediates and the energetic landscape of the reaction pathway, including transition states. While specific studies focusing solely on the reaction intermediates and transition states of this compound are not extensively documented, insights can be drawn from studies on related quinoline systems and the application of modern analytical and computational techniques.

Spectroscopic and Spectrometric Techniques:

Advanced analytical methods are instrumental in detecting and characterizing transient species. Techniques like mass spectrometry (MS), particularly when coupled with fragmentation studies (MS/MS), can provide valuable information about the structure of reaction intermediates. For instance, the fragmentation patterns of related 4-amino-7-chloroquinoline derivatives have been analyzed to understand their gas-phase chemistry, which can offer clues about potential reaction pathways in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy, including in-situ monitoring of reactions, can also be employed to observe the formation and disappearance of intermediates, provided they have a sufficient lifetime and concentration.

Computational Chemistry:

Computational methods, such as Density Functional Theory (DFT), have become powerful tools for elucidating reaction mechanisms. These calculations can be used to:

Model reaction pathways: By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed.

Characterize transition states: The geometry and electronic structure of transition states can be calculated, providing insights into the bond-making and bond-breaking processes.

Predict reaction selectivity: By comparing the activation energies of different possible reaction pathways, the selectivity of a reaction can be predicted and understood.

For example, computational studies on other quinoline derivatives have been used to investigate the mechanisms of their synthesis and reactions, including identifying the most likely intermediates and transition state structures. dergipark.org.tr Similar computational approaches could be applied to study the acylation, alkylation, or other transformations of this compound to map out the reaction coordinates and understand the role of the trifluoromethyl and amino groups in stabilizing or destabilizing intermediates and transition states.

Techniques for Investigating Reaction Mechanisms

TechniqueApplicationInformation Gained
Mass Spectrometry (MS/MS)Identification of reaction intermediates and products.Molecular weight and structural information of transient species.
NMR SpectroscopyIn-situ reaction monitoring.Structural information and kinetics of intermediate formation and consumption.
Density Functional Theory (DFT)Computational modeling of reaction pathways.Energies of reactants, products, intermediates, and transition states; geometric and electronic structures. dergipark.org.tr

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 Trifluoromethyl Quinolin 7 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Techniques

High-resolution ¹H, ¹³C, and ¹⁹F NMR are fundamental tools for the structural analysis of fluorinated organic molecules like 4-(trifluoromethyl)quinolin-7-amine.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region (δ 7-9 ppm) due to the deshielding effect of the aromatic ring current. The protons of the amino group (–NH₂) usually exhibit a broad signal, the chemical shift of which can be influenced by solvent and concentration. For instance, in a related compound, 7-amino-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, the amino protons appear as a broad singlet at δ 5.39 ppm in DMSO-d₆. nih.gov The aromatic protons of this analog were observed at δ 7.16, 6.23, and 6.10 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environment. The carbon atoms of the quinoline ring typically resonate in the aromatic region (δ 110-160 ppm). The trifluoromethyl (–CF₃) group exerts a strong electron-withdrawing effect, which influences the chemical shifts of the neighboring carbon atoms. The carbon of the CF₃ group itself appears as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. In the case of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the carbon attached to the amino group (C4) was observed at 159.8 ppm. researchgate.net

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. The trifluoromethyl group gives a single resonance in the ¹⁹F NMR spectrum, and its chemical shift provides information about the electronic environment of the CF₃ group.

Interactive NMR Data Table for a Quinoline Analog

Below is a representative table of NMR data for a similar quinoline derivative, 6-(Dimethylamino)quinoline-5-carbaldehyde, to illustrate the typical chemical shifts.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N(CH₃)₂3.16 (s, 6H)45.5
Aromatic H7.54 (dd), 7.70 (d), 8.05 (d), 8.69 (dd), 9.30 (dd)113.4, 122.7, 123.6, 127.5, 132.0, 134.7, 141.6, 146.6, 157.5
HC=O10.19 (s, 1H)190.0

Data sourced from a study on quinolinecarbaldehydes in DMSO-d₆. mdpi.com

Advanced 2D NMR Experiments (HSQC, HMBC)

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful techniques for establishing the connectivity between protons and carbons.

HSQC correlates the chemical shifts of directly attached proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and for assembling molecular fragments.

These 2D NMR techniques are instrumental in confirming the substitution pattern on the quinoline ring of this compound, by establishing long-range correlations between the protons on one ring and the carbons on the other, as well as with the trifluoromethyl group.

Theoretical Prediction of NMR Parameters (e.g., Gauge Including Atomic Orbital (GIAO) Shielding Tensors)

Computational methods, particularly Density Functional Theory (DFT), have become invaluable in predicting NMR parameters. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. researchgate.net By comparing the theoretically predicted chemical shifts with the experimental values, the assignment of complex spectra can be verified. This approach has been successfully applied to various quinoline derivatives, aiding in the correct assignment of ¹H and ¹³C NMR spectra. researchgate.netdergipark.org.tr For example, in the study of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, DFT calculations at the B3LYP level of theory were used to predict the ¹H and ¹³C chemical shifts, which showed good agreement with the experimental data. researchgate.net

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can offer insights into molecular structure and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule, with characteristic absorption bands for different functional groups.

For this compound, the FT-IR spectrum is expected to show:

N-H stretching vibrations from the amino group (–NH₂) in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching. dergipark.org.tr

C-H stretching vibrations of the aromatic quinoline ring around 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations within the quinoline ring system, typically appearing in the 1400-1600 cm⁻¹ region. psu.edu

C-F stretching vibrations of the trifluoromethyl group, which are usually strong and appear in the region of 1000-1200 cm⁻¹. dergipark.org.tr For instance, the C-F stretching vibration in 4-amino-2-methyl-8-(trifluoromethyl)quinoline was assigned to a band at 1117 cm⁻¹. dergipark.org.tr

N-H bending vibrations of the amino group around 1600 cm⁻¹. dergipark.org.tr

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the context of this compound, the FT-Raman spectrum would also be expected to show the characteristic vibrations of the quinoline ring and the trifluoromethyl group. The symmetric vibrations of the aromatic ring system are often strong in the Raman spectrum. For example, in the analysis of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, both FT-IR and FT-Raman spectra were recorded and interpreted with the aid of DFT calculations to provide a complete vibrational assignment. dergipark.org.tr

Interactive Vibrational Spectroscopy Data Table for a Quinoline Analog

The following table presents typical vibrational frequencies for a related quinoline derivative, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, to illustrate the expected regions for key functional groups.

Vibrational Mode FT-IR Frequency (cm⁻¹) FT-Raman Frequency (cm⁻¹)
N-H stretching33833388
N-H deformation15921594
C-F stretching1117Not Reported

Data sourced from a study on 4-amino-2-methyl-8-(trifluoromethyl)quinoline. dergipark.org.tr

Scaled Quantum Mechanical Force Field (SQM) Analysis of Vibrational Modes

Scaled Quantum Mechanical (SQM) force field analysis is a powerful computational methodology used to predict and interpret the vibrational spectra (Infrared and Raman) of molecules. researchgate.net This approach combines the rigor of quantum mechanical calculations, typically using Density Functional Theory (DFT), with empirical scaling to correct for systematic errors, resulting in excellent agreement between calculated and experimental vibrational frequencies. researchgate.netnih.gov The process involves calculating the harmonic vibrational force field of a molecule and then scaling the associated force constants with a set of transferable scale factors. This allows for a more reliable assignment of spectral bands to specific molecular vibrations. researchgate.net

For this compound, a specific SQM analysis has not been detailed in the available literature. However, such an analysis would be invaluable for definitively assigning the complex vibrational modes of the molecule. The key steps would involve:

Optimization of the ground state geometry of the molecule using a suitable DFT functional and basis set.

Calculation of the harmonic vibrational frequencies and intensities.

Application of a standard set of scale factors to the calculated force constants to produce a scaled quantum mechanical force field.

Prediction of the final, scaled vibrational frequencies for comparison with experimental IR and Raman spectra.

This technique is particularly useful for complex molecules like quinoline derivatives, where spectral bands can be numerous and overlapping. The accuracy of SQM-predicted frequencies often allows for the confident assignment of vibrations associated with the quinoline core, the trifluoromethyl group, and the amine substituent. nih.gov

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Patterns

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₀H₇F₃N₂), the monoisotopic mass is 212.05614 Da. uni.lu

The molecular ion peak (M⁺) in the mass spectrum would confirm this mass. As the molecule contains two nitrogen atoms, the nitrogen rule predicts an even-numbered molecular weight, which is consistent with its structure. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the molecule. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adduct Type Calculated m/z
[M+H]⁺ 213.06342
[M+Na]⁺ 235.04536
[M-H]⁻ 211.04886

The fragmentation of this compound under mass spectrometry conditions is expected to be influenced by its key structural features: the stable aromatic quinoline ring and the amine substituent. libretexts.org Aromatic compounds typically show a prominent molecular ion peak due to the stability of the ring system. libretexts.org Dominant fragmentation pathways for amines often involve alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org While specific fragmentation data for this compound is not published, likely fragmentation would involve the loss of small molecules or radicals from the quinoline system or cleavage related to the trifluoromethyl group.

X-ray Crystallography for Definitive Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported, a detailed crystallographic analysis of a close analog, 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzenesulfonamide , provides significant insight into the expected solid-state conformation, packing, and intermolecular interactions of the 7-(trifluoromethyl)quinoline (B1331143) moiety. nih.gov This analog shares the same core structure, and its analysis serves as a critical model system.

The study of the benzenesulfonamide (B165840) analog revealed that the quinoline ring system is nearly planar, with a maximum deviation of only 0.035 Å. nih.gov In this analog structure, the quinoline ring system and the attached benzene (B151609) ring are not coplanar, exhibiting a significant dihedral angle of 52.67 (9)°. nih.gov This twisting is typical for such linked aromatic systems.

The crystal structure was solved in the triclinic system with the P-1 space group. nih.gov Key crystallographic parameters for this analog are provided below.

Table 2: Crystal Data and Structure Refinement for 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzenesulfonamide nih.gov

Parameter Value
Empirical Formula C₁₆H₁₂F₃N₃O₂S·0.47C₂H₅OH·0.53CH₃OH
Crystal System Triclinic
Space Group P-1
a (Å) 8.6037 (1)
b (Å) 9.3146 (2)
c (Å) 11.4590 (2)
α (°) 92.463 (1)
β (°) 91.544 (1)
γ (°) 92.969 (1)
Volume (ų) 915.85 (3)

Intermolecular interactions, particularly hydrogen bonds, are crucial in dictating the crystal packing of molecules. In the crystal lattice of the analog, molecules are linked by a network of hydrogen bonds, including N—H⋯O, N—H⋯N, and O—H⋯O interactions. nih.gov These bonds organize the molecules into sheets that lie parallel to the (010) crystallographic plane. nih.gov

For the target molecule, this compound, the primary hydrogen bonding motif would likely involve the amino group (-NH₂) acting as a hydrogen bond donor and the quinoline nitrogen atom (N1) acting as a hydrogen bond acceptor. This could lead to the formation of robust intermolecular N—H···N hydrogen bonds, assembling the molecules into common supramolecular patterns like infinite chains or discrete dimers.

Conformational disorder is a common phenomenon in X-ray crystallography, especially for flexible or rotatable groups like trifluoromethyl (-CF₃). In the crystallographic study of the analog, the fluorine atoms of the -CF₃ group were found to be disordered over two distinct orientations. nih.gov This indicates that the group can adopt at least two stable conformations in the solid state.

The two positions were refined with site occupancy factors of 0.56 (2) and 0.44 (2), meaning the group is distributed between the two orientations in an approximate 56:44 ratio throughout the crystal lattice. nih.gov This rotational disorder around the C-CF₃ bond is a characteristic feature and would be anticipated in a crystal structure of this compound itself.

Computational Chemistry and Theoretical Investigations of 4 Trifluoromethyl Quinolin 7 Amine

Density Functional Theory (DFT) for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometric parameters. bhu.ac.in By modeling the electron density, DFT methods can predict a wide range of properties for 4-(Trifluoromethyl)quinolin-7-amine.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the molecule's geometry is adjusted to find the lowest energy conformation. bhu.ac.in For this compound, this process would likely reveal that the quinoline (B57606) ring system is nearly planar. This is supported by crystallographic studies of similar derivatives, such as 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzenesulfonamide, where the quinoline core shows minimal deviation from planarity. researchgate.net The optimization process also calculates the total electronic energy, providing a measure of the molecule's thermodynamic stability.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.com The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, with its energy level indicating the molecule's electrophilicity. youtube.com

For this compound, the electron-donating amino (-NH2) group would primarily contribute to the HOMO, concentrating electron density on the quinoline ring and the amine nitrogen. Conversely, the potent electron-withdrawing trifluoromethyl (-CF3) group, along with the heterocyclic nitrogen of the quinoline, would lower the energy of the LUMO, making it the primary site for accepting electrons. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Table 1: Conceptual Frontier Molecular Orbital Properties for this compound
OrbitalPrimary Atomic ContributionEnergy (Conceptual Value)Implication for Reactivity
HOMOAmino group (-NH2), Quinoline π-system~ -6.0 eVSite of nucleophilic attack and oxidation
LUMOTrifluoromethyl group (-CF3), Quinoline π-system~ -1.5 eVSite of electrophilic attack and reduction
HOMO-LUMO Gap (ΔE)N/A~ 4.5 eVIndicates high kinetic stability

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are instrumental in identifying sites for electrophilic and nucleophilic reactions. bhu.ac.inresearchgate.net

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the nitrogen atom of the quinoline ring and the highly electronegative fluorine atoms of the -CF3 group.

Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. The most positive potential would be found around the hydrogen atoms of the amino group.

Neutral Regions (Green): These areas represent regions of near-zero potential, typically the carbon-hydrogen bonds of the aromatic ring.

This charge distribution can also be quantified using methods like Mulliken population analysis, which calculates partial atomic charges on each atom in the molecule. bhu.ac.in

Table 2: Predicted Electrostatic Potential Sites on this compound
Molecular RegionPredicted MEP ColorCharge CharacterPotential Interaction
Amino Group (N-H protons)BluePositive (Electron-poor)Hydrogen Bond Donor, Nucleophilic Attack Site
Quinoline NitrogenRedNegative (Electron-rich)Hydrogen Bond Acceptor, Electrophilic Attack Site
Trifluoromethyl Group (Fluorine atoms)Orange/RedNegative (Electron-rich)Hydrogen Bond Acceptor, Site of Intermolecular Interactions
Aromatic Ring (C-H bonds)GreenNeutralπ-stacking Interactions

DFT calculations are highly effective at predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. researchgate.netnih.gov

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational modes of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as C-H stretching, N-H bending, or C-F stretching.

NMR Chemical Shifts: DFT can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). nih.gov For this compound, one could calculate the ¹H, ¹³C, and ¹⁹F NMR spectra. The calculated shifts for a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, have shown good agreement with experimental values. researchgate.net The ¹⁹F NMR chemical shift is particularly sensitive to the local electronic environment, making it a valuable probe for studying molecular interactions. nih.govnih.gov

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling techniques, especially docking, are used to predict how a small molecule (ligand) like this compound might bind to a biological target, such as a protein or enzyme. nih.gov

Molecular docking simulations place the ligand into the active site of a protein and calculate a "docking score," which estimates the binding affinity. This allows for the prediction of the most likely binding pose and the specific intermolecular interactions that stabilize the complex.

A study involving a closely related derivative, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid, demonstrated its potential interaction with the influenza virus RNA polymerase (PDB ID: 3CM8). mdpi.com The docking results revealed key binding interactions:

Pi-Pi Stacking: The quinoline ring system can form π-π stacking interactions with aromatic amino acid residues in the protein's active site, such as Tryptophan (TRP). In the study, the benzene (B151609) ring of the ligand stacked with TRP706. mdpi.com

Salt Bridges/Hydrogen Bonds: The functional groups of the ligand form crucial hydrogen bonds or salt bridges with protein residues. The study showed that a carboxylic acid group formed a salt bridge with Lysine (LYS643), while the amino group could act as a hydrogen bond donor or acceptor. mdpi.com

These computational predictions provide a structural hypothesis for the molecule's mechanism of action, which is essential for guiding the design of more potent and selective analogs.

Table 3: Summary of Predicted Docking Interactions for a this compound Derivative with Influenza RNA Polymerase (PDB: 3CM8) mdpi.com
Interaction TypeLigand Moiety InvolvedProtein Residue InvolvedSignificance
Pi-Pi StackingBenzene ringTRP706Stabilizes the ligand in the hydrophobic pocket.
Salt BridgeCarboxylic acid oxygenLYS643Provides a strong, specific electrostatic anchor point.

Quantum Chemical Analysis of Reactivity and Reaction Mechanisms

Quantum chemical calculations serve as a powerful tool for elucidating the electronic structure, reactivity, and potential reaction pathways of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations, providing a balance between computational cost and accuracy. These theoretical studies offer deep insights into the molecule's behavior at the atomic level, complementing experimental findings.

Key Molecular Properties and Reactivity Descriptors:

Property/Descriptor Significance for this compound
HOMO (Highest Occupied Molecular Orbital) The energy and distribution of the HOMO indicate the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the quinoline ring system and the amino group, making these the most probable sites for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital) The energy and distribution of the LUMO reveal the molecule's capacity to accept electrons. The LUMO is likely to be distributed over the quinoline ring, particularly influenced by the electron-withdrawing trifluoromethyl group, indicating the sites susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) signify electron-deficient areas susceptible to nucleophilic attack. For this compound, the amino group would be a region of negative potential, while the trifluoromethyl group would contribute to a positive potential.
Natural Bond Orbital (NBO) Analysis NBO analysis provides information about the delocalization of electron density and the strength of intramolecular interactions. This can reveal hyperconjugative interactions that contribute to the molecule's stability and reactivity.

The presence of both an electron-donating amino group (-NH2) and a strongly electron-withdrawing trifluoromethyl group (-CF3) on the quinoline scaffold creates a unique electronic profile for this compound. The amino group increases the electron density of the aromatic system, activating it towards electrophilic substitution. Conversely, the trifluoromethyl group deactivates the ring towards electrophilic attack and can influence the regioselectivity of reactions.

Theoretical Investigation of Reaction Mechanisms:

Quantum chemical calculations can also be employed to model potential reaction mechanisms involving this compound. This involves locating the transition state structures for proposed reaction pathways and calculating the activation energies. By comparing the activation barriers for different possible mechanisms, the most favorable reaction pathway can be predicted.

For instance, in a potential electrophilic substitution reaction, theoretical calculations could determine whether the substitution is more likely to occur at the positions ortho or para to the activating amino group, taking into account the deactivating effect of the trifluoromethyl group.

While specific comprehensive studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles derived from computational studies of similar quinoline derivatives can be applied. For example, studies on other substituted quinolines have utilized DFT to explore their cycloaddition reactions and predict the stereoselectivity and regioselectivity of the products. A similar approach could be used to understand the reactivity of this compound in various chemical transformations.

Advanced Applications in Medicinal Chemistry Research Leveraging the 4 Trifluoromethyl Quinoline Scaffold

Design and Synthesis of Novel Biologically Active Derivatives

The synthesis of novel derivatives based on the 4-(trifluoromethyl)quinoline (B1586426) scaffold is a key area of research aimed at discovering new drugs with improved efficacy and target specificity. acs.orgresearchgate.netyoutube.comnih.gov

The 4-(trifluoromethyl)quinoline scaffold has been a fruitful starting point for the development of various anti-infective agents.

Antimicrobial and Antifungal Activity: Derivatives of quinoline (B57606) have demonstrated significant potential as antimicrobial and antifungal agents. researchgate.netnih.govresearchgate.net For instance, a series of novel quinoline derivatives were designed and synthesized, showing excellent antibacterial activity against both Gram-positive (Bacillus cereus, Staphylococcus) and Gram-negative (Pseudomonas, Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL. nih.gov Some of these compounds also exhibited potent antifungal activity against various fungal strains. nih.gov Another study highlighted a quinoline derivative, HT61, which was effective in reducing the viability of Staphylococcus aureus biofilms, a significant challenge in healthcare settings. nih.gov

In the realm of antifungal research, quinoline derivatives have been explored for their efficacy against phytopathogenic fungi. acs.orgnih.gov Inspired by the structure of quinine, researchers developed a series of compounds, with some exhibiting potent activity against fungi like Botrytis cinerea and Sclerotinia sclerotiorum. acs.orgnih.gov One particular derivative, Ac12, showed superior in vitro and in vivo fungicidal activities, suggesting its potential as a candidate for controlling plant fungal diseases. acs.orgnih.gov Furthermore, combining quinoline derivatives with existing antifungal drugs like fluconazole (B54011) has been shown to enhance their activity against resistant strains of Candida albicans. nih.gov

Antimalarial Activity: The quinoline core is famously present in antimalarial drugs like chloroquine (B1663885). Research into trifluoromethyl-containing quinoline derivatives has aimed to overcome drug resistance. Studies have shown that the introduction of one or two trifluoromethyl groups can influence antimalarial activity. nih.gov For example, 2,8-bis(trifluoromethyl) quinoline derivatives demonstrated slightly higher in vitro activity against Plasmodium falciparum than those with a single trifluoromethyl group. nih.gov However, other research indicates that 7-trifluoromethyl-4-aminoquinolines were less active against both chloroquine-susceptible and -resistant strains of P. falciparum compared to their 7-chloro counterparts. nih.gov The development of hybrid molecules, combining the quinoline scaffold with other pharmacophores like artemisinin (B1665778) or ferrocene, is another promising strategy to combat malaria. mdpi.com

Derivative TypeTarget Organism(s)Key FindingsReference(s)
6-amino-4-methyl-1H-quinoline-2-one derivativesBacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli, A. flavus, A. niger, F. oxysporum, C. albicansExcellent antibacterial (MIC 3.12-50 µg/mL) and potent antifungal activity. nih.gov
HT61 (a quinoline derivative)Staphylococcus aureus biofilmsEffective at reducing biofilm viability. nih.gov
2,8-bis(trifluoromethyl)-4-quinolinol derivativesBotrytis cinerea, Sclerotinia sclerotiorumCompound Ac12 showed potent antifungal activity (EC50 0.50-0.52 µg/mL). acs.orgnih.gov
2,8-bis(trifluoromethyl) quinoline-4-ketonesPlasmodium falciparum (D10 strain)Showed IC50 values of 4.8 and 5.2 µg/mL. nih.gov
7-trifluoromethyl-4-aminoquinolinesPlasmodium falciparumLess active than 7-chloro analogues against both chloroquine-susceptible and -resistant strains. nih.gov
Quinoline-chalcone hybrids + FluconazoleCandida albicans (fluconazole-resistant)Good inhibitory activity against resistant strains. nih.gov

The quinoline scaffold is a recognized pharmacophore in the design of anticancer agents. nih.govunibg.itcapes.gov.brnih.gov Molecules incorporating the quinoline structure can exhibit cytotoxicity against cancer cells through various mechanisms, including the inhibition of tyrosine kinases and tubulin polymerization. nih.govnih.gov

Research has explored the synthesis of novel quinoline derivatives with antiproliferative properties. For example, a series of 4,6,7,8-tetrahydroquinolin-5(1H)-ones were designed and synthesized as potential agents against breast cancer. nih.gov Notably, the 2-trifluoromethyl derivative 4b exhibited potent cytotoxic activity against the MCF-7 breast cancer cell line, with an IC50 value of 0.002 µM, which was more potent than the standard drug staurosporine (B1682477) (IC50 = 0.005 µM). nih.gov This compound also showed a promising safety profile against normal human cells. nih.gov

Another study focused on quinoline derivatives bearing a cis-vinyl triamide motif. nih.gov Among the synthesized compounds, 6f demonstrated significant antiproliferative activity against the MCF-7 cell line (IC50 = 1.87 µM) and was found to inhibit EGFR tyrosine kinase with an IC50 of 0.19 µM, comparable to the known inhibitor Lapatinib. nih.gov These findings highlight the potential of the 4-(trifluoromethyl)quinoline scaffold in developing new anticancer chemotypes.

DerivativeCancer Cell LineKey FindingsReference(s)
2-Trifluoromethyl-4,6,7,8-tetrahydroquinolin-5(1H)-one (4b )MCF-7 (Breast Cancer)IC50 = 0.002 µM, more potent than staurosporine. nih.gov
Quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide (6f )MCF-7 (Breast Cancer)Antiproliferative IC50 = 1.87 µM; EGFR-TK inhibition IC50 = 0.19 µM. nih.gov

The versatility of the quinoline scaffold extends to other therapeutic areas, including antiviral research. While specific research on 4-(trifluoromethyl)quinolin-7-amine as an anti-influenza agent is limited, the broader class of quinoline derivatives has shown promise. For instance, certain isoquinolone derivatives have been identified as inhibitors of influenza A and B viruses by targeting the viral polymerase activity. mdpi.com Similarly, novel quinoline derivatives have demonstrated activity against Dengue virus serotype 2 by acting at an early stage of the virus life cycle. nih.gov The structural features of this compound, particularly the trifluoromethyl group, could be leveraged in the design of novel antiviral agents targeting various viral proteins and replication stages.

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For 4-(trifluoromethyl)quinoline derivatives, these studies have provided valuable insights into how different substituents and their properties influence efficacy. youtube.com

The nature of the substituent at the 7-position of the quinoline ring is a critical determinant of biological activity, particularly in the context of antimalarial agents. youtube.com SAR studies have shown that electron-withdrawing groups at this position are generally favorable. youtube.comresearchgate.netresearchgate.net

In the case of 4-aminoquinolines, the presence of a halogen at the 7-position, such as chlorine, is known to enhance antimalarial activity. youtube.comnih.gov However, replacing the 7-chloro group with a 7-trifluoromethyl group has been shown to decrease activity against both chloroquine-susceptible and -resistant strains of P. falciparum. nih.gov This suggests that while both are electron-withdrawing, the specific properties of the halogen are important for optimal interaction with the biological target. Studies have also indicated that 7-iodo and 7-bromo analogues retain high activity, comparable to the 7-chloro derivatives. nih.gov

In the context of antimalarial 4-aminoquinolines, the electron-withdrawing capacity of the substituent at the 7-position has been shown to correlate with the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. researchgate.netresearchgate.net This, in turn, affects the accumulation of the drug in the acidic food vacuole of the parasite, a key aspect of its mechanism of action. researchgate.netresearchgate.net Specifically, a trifluoromethyl group at the 7-position results in a lower pKa for the tertiary amino nitrogen compared to an amino group, which can influence the degree of protonation and subsequent trapping within the parasite. researchgate.netresearchgate.net

Furthermore, the beta-hematin inhibitory activity of these derivatives, a crucial step in their antimalarial action, appears to be correlated with both the hematin-quinoline association constant and the electron-withdrawing capacity (as measured by the Hammett constant) of the group at the 7-position. researchgate.netresearchgate.net The lipophilicity of the substituent at this position also influences the hematin (B1673048) association constant. researchgate.netresearchgate.net These findings underscore the intricate interplay between electronic and steric factors in determining the biological efficacy of 4-(trifluoromethyl)quinoline derivatives.

Optimization Strategies for Lead Compound Development

The process of optimizing a lead compound is a critical phase in drug discovery, aimed at enhancing efficacy, selectivity, and pharmacokinetic properties. nih.gov For derivatives of the 4-(trifluoromethyl)quinoline scaffold, several strategies have been successfully employed to transform initial hits into potent drug candidates.

A key strategy involves structure-based drug design, where modifications to the chemical structure are guided by an understanding of the compound's binding mode within its biological target. nih.gov For instance, in the development of novel Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) inhibitors for prostate cancer, a hit compound, H1, was identified. nih.gov Molecular docking studies of H1's binding conformation revealed an opportunity for optimization. Researchers replaced the 6-methoxy group on the quinoline skeleton with a larger aryl ring. This modification was designed to allow the new derivatives to occupy the hinge region of the SGK1 protein more effectively. nih.gov

This "hit-to-lead" optimization effort led to the synthesis of a series of novel 4-trifluoromethyl quinoline derivatives. The success of this strategy is exemplified by compound 12f , which demonstrated a significant improvement in inhibitory potency against SGK1.

Table 1: Enhancement of SGK1 Inhibitory Potency through Lead Optimization

CompoundModification StrategyIC₅₀ (μM) against SGK1Fold Improvement over Hit
H1 (Hit) Initial hit compound3.05-
12f Replacement of 6-methoxy with a larger aryl ring0.397.8

Data sourced from a study on the optimization of 4-trifluoromethylquinoline derivatives as SGK1 inhibitors. nih.gov

Another crucial aspect of lead optimization is the establishment of a clear Structure-Activity Relationship (SAR). georgiasouthern.edunih.gov SAR studies involve systematically altering different parts of the molecule to understand which functional groups are essential for its biological activity. nih.govpharmacy180.com For the 4-(trifluoromethyl)quinoline scaffold, SAR studies have highlighted the importance of the substituent at the 7-position and the nature of the side chain at the 4-position for various biological activities, including antimalarial and antiprion effects. nih.govpharmacy180.com By methodically synthesizing and testing a variety of structural analogs, researchers can identify the core structure responsible for the desired biological effect and guide further modifications to enhance potency and reduce off-target effects. georgiasouthern.edu

Mechanistic Basis of Biological Activity

Understanding the mechanism by which a compound exerts its biological effects is fundamental to its development as a therapeutic agent. For 4-(trifluoromethyl)quinoline derivatives, research has illuminated their roles in enzyme inhibition, receptor modulation, and their impact on various cellular pathways.

Enzyme Inhibition and Receptor Modulation Mechanisms

The 4-(trifluoromethyl)quinoline scaffold has proven to be a versatile framework for designing potent enzyme inhibitors. A prominent example is the inhibition of SGK1, a kinase implicated in the pathogenesis of prostate cancer. nih.govresearchgate.net

Beyond single enzyme targets, quinoline-based molecules have been investigated as inhibitors of a range of kinases and receptors involved in carcinogenic pathways, such as c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov The general mechanism often involves the quinoline nitrogen forming a hydrogen bond with a methionine residue in the hinge region of the kinase domain, while the core structure engages in π-π stacking interactions with aromatic residues like tyrosine. nih.gov While not specific to this compound, these studies provide a broader context for the potential receptor modulation mechanisms of this compound class.

Exploration of Cellular Pathways and Molecular Targets

The biological activity of 4-(trifluoromethyl)quinoline derivatives extends to the modulation of complex cellular pathways. The inhibition of SGK1 by compounds like 12f has significant downstream effects on cancer cell biology. nih.gov

Mechanistic studies have shown that 12f can effectively inhibit the phosphorylation of SGK1 and its substrates within PC3 prostate cancer cells in a dose- and time-dependent manner. nih.gov This inhibition of the SGK1 signaling pathway translates into the suppression of key cancer-promoting processes, including cell migration and invasion. nih.gov Furthermore, in vivo studies using a PC3 xenograft model in mice demonstrated that 12f effectively suppressed tumor growth. nih.gov Analysis of the tumor tissues from these models confirmed a decrease in SGK1 protein levels, further validating its molecular target in a physiological context. nih.gov

Derivatives of the 4-(trifluoromethyl)quinoline scaffold have also been explored for their potential to target other cellular pathways. For example, some quinoline derivatives have been identified as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer. mdpi.com Other quinolinol-based compounds have been shown to induce cell death by targeting multiple pathways simultaneously, including carbon metabolism, RNA metabolism, and protein degradation, leading to overwhelming cellular stress. mdpi.com The introduction of a trifluoromethyl group into the quinoline scaffold can also enhance its utility as a fluorescent probe for bioimaging, with some derivatives specifically localizing to the Golgi apparatus, allowing for the study of this organelle's role in various cellular processes. nih.gov

Table 2: Investigated Cellular Targets and Pathways for Quinoline Derivatives

Derivative ClassMolecular Target/PathwayBiological OutcomeReference
4-Trifluoromethyl quinolinesSGK1Inhibition of cancer cell migration and invasion, tumor growth suppression nih.gov
4-Anilino quinolinesPI3K/mTORDual inhibitory effects nih.gov
Quinolinol derivativesMDM4, FTH1, Carbon/RNA metabolismInduction of apoptosis, degradation of target proteins mdpi.comnih.gov
Bis-quinoline derivativesDNA Methyltransferases (DNMTs)Inhibition of DNA methylation mdpi.com

Applications in Materials Science and Functional Materials Development

Utilization of 4-(Trifluoromethyl)quinolin-7-amine as a Core Building Block

The structure of this compound is inherently suited for its role as a foundational unit in larger, more complex molecular architectures. The quinoline (B57606) moiety provides a planar and rigid backbone, which is often desirable in materials where thermal stability and ordered packing are important. The trifluoromethyl (CF3) group, with its high electronegativity and steric bulk, can significantly alter the electronic properties and intermolecular interactions of any material it is incorporated into. researchgate.netresearchgate.net

The primary amine group (-NH2) at the 7-position is a key reactive site, allowing the molecule to be covalently integrated into a variety of material systems. This amine functionality serves as a versatile anchor point for polymerization reactions or for grafting the quinoline unit onto other molecular scaffolds. For instance, it can readily react with acyl chlorides, isocyanates, and epoxides to form amides, ureas, and epoxy resins, respectively. This reactivity is fundamental to its use in creating a diverse range of functional materials.

A closely related compound, 7-Amino-4-trifluoromethyl-2-(1H)-quinolinone, has been successfully synthesized and employed as an "antenna molecule" to sensitize the luminescence of europium chelates. illinois.edu This demonstrates that the trifluoromethylated aminoquinoline scaffold is effective at absorbing and transferring energy, a critical property for various optical and electronic applications. This work underscores the potential of such core structures in the development of sophisticated luminescent materials. illinois.edu

Synthesis of Advanced Polymeric Materials and Coatings

The incorporation of this compound into polymer chains is a promising strategy for developing high-performance materials, such as advanced polyamides and specialized coatings. The introduction of fluorine-containing moieties into polymers is a well-established method for enhancing several key properties. man.ac.uk

Key Properties Conferred by the Trifluoromethyl-Quinoline Moiety:

Property EnhancedRationale
Thermal Stability The rigid quinoline ring contributes to a high glass transition temperature (Tg), while the strong carbon-fluorine bonds in the CF3 group enhance thermal and oxidative stability.
Chemical Resistance The inertness of the C-F bond and the stable aromatic quinoline structure lead to polymers with increased resistance to chemical attack.
Solubility The bulky trifluoromethyl groups can disrupt tight polymer chain packing, increasing the free volume and thereby improving the solubility of otherwise intractable aromatic polymers in common organic solvents. researchgate.net
Low Dielectric Constant The low polarizability of the C-F bond helps to reduce the dielectric constant of the resulting polymer, a critical requirement for materials used in microelectronics and high-frequency communication. researchgate.net
Hydrophobicity The presence of the CF3 group significantly increases the hydrophobicity of the polymer surface, leading to materials with low moisture absorption and water-repellent properties, which are desirable for protective coatings. researchgate.net

A prime example of this approach is the synthesis of novel fluorinated polyamides. By reacting a diamine containing trifluoromethyl groups, such as a derivative of this compound, with various aromatic dicarboxylic acids, it is possible to create aramids with improved processability. researchgate.net For instance, the polycondensation of a diamine like 2,7-bis(4-amino-2-trifluoromethylphenoxy)naphthalene (B13953574) with diacid chlorides yields polyamides that are more soluble than their non-fluorinated counterparts, without a significant loss of thermal stability. researchgate.netscielo.bryoutube.com This improved solubility is crucial for fabricating thin films and fibers from these high-performance polymers.

Development of Optoelectronic Materials and Dyes

The distinct electronic and photophysical properties of the this compound scaffold make it a compelling candidate for the creation of novel optoelectronic materials and fluorescent dyes. Quinoline derivatives are known to exhibit luminescence and have been utilized in various optical applications, including as fluorescent probes and in Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net

The trifluoromethyl group can significantly influence the photophysical properties of the quinoline core. Research on related trifluoromethylated quinoline-phenol Schiff bases has shown that these compounds can exhibit interesting absorption and emission characteristics. beilstein-archives.org The electron-withdrawing nature of the CF3 group can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the color and efficiency of fluorescence.

In the context of OLEDs, materials based on quinoline derivatives have been used as fluorescent emitters. nih.govresearchgate.net The amine group on this compound could be functionalized to further tune the emission properties or to improve charge transport characteristics. Amine-containing aromatic compounds are also widely investigated for use in the hole transport layers (HTLs) of OLEDs, as they can facilitate the injection and transport of positive charge carriers from the anode to the emissive layer. nih.gov The incorporation of the trifluoromethyl-quinoline moiety could potentially enhance the thermal stability and morphological stability of the HTL.

Furthermore, the structure of this compound makes it a suitable backbone for the synthesis of styryl dyes or other D-π-A (donor-pi-acceptor) dyes. nih.gov The amine group can act as an electron donor, the quinoline ring as part of the π-conjugated bridge, and an appropriate electron-accepting group can be attached to another part of the molecule. Such dyes are of interest for applications in dye-sensitized solar cells (DSSCs), where they are responsible for absorbing light and injecting electrons into a semiconductor.

Potential Optoelectronic Applications:

ApplicationRole of this compound
Organic Light-Emitting Diodes (OLEDs) Precursor for fluorescent emitters or hole transport layer materials. nih.govnih.gov
Fluorescent Dyes and Probes Core structure for developing new dyes with tailored photophysical properties. beilstein-archives.org
Dye-Sensitized Solar Cells (DSSCs) Building block for the synthesis of donor-π-acceptor sensitizer (B1316253) dyes.

Applications in Fluorescent Probes and Chemical Biology Imaging

Design Principles for 4-(Trifluoromethyl)quinolin-7-amine-Based Fluorescent Probes

The design of fluorescent probes based on the quinoline (B57606) scaffold, particularly those incorporating the trifluoromethyl and amino groups, leverages several key principles to achieve specific functionality and targeting. A fluorescent probe generally consists of a fluorophore (the light-emitting component), a recognition site for the target analyte, and a linker. nih.gov The this compound core can serve as the foundational fluorophore, whose inherent properties are modulated by strategic chemical modifications. nih.gov

A primary design strategy involves exploiting the dual functionality of the 2-trifluoromethyl-7-aminoquinoline moiety. nih.govresearchgate.net This structure not only acts as a fluorophore but also as a targeting group. researchgate.net The presence of the electron-donating amino group and the potent electron-withdrawing trifluoromethyl group induces strong intramolecular charge-transfer (ICT) fluorescence, which is a crucial mechanism for developing environmentally sensitive probes. nih.gov

Furthermore, the quinoline structure itself offers a design advantage for targeting specific acidic organelles. The pyridyl moiety within the quinoline ring system is biologically compatible with the mildly acidic microenvironment (pH 6.0–6.7) of the Golgi apparatus, making it an excellent motif for Golgi-targeting probes. nih.govresearchgate.netrsc.org The amino group at the 7-position provides a convenient chemical handle for attaching other functional units, such as recognition sites for specific enzymes or bioactive molecules, allowing for the construction of a diverse range of targeted probes. researchgate.net

Photophysical Properties and Modulation for Bioimaging

The photophysical properties of this compound derivatives are central to their application in bioimaging. These properties, including absorption and emission wavelengths, quantum yield, photostability, and Stokes shift, can be finely tuned through chemical synthesis.

Quinoline fluorophores typically fluoresce in the near-ultraviolet region, but their absorption and emission wavelengths are highly tunable through strategic structural modifications. nih.govrsc.org A key strategy for shifting these wavelengths to the longer, more biologically favorable visible or near-infrared (NIR) regions is the introduction of electron-donating and electron-withdrawing groups onto the quinoline ring. illinois.edu

The combination of the amino group (electron-donating) and the trifluoromethyl group (electron-withdrawing) in the this compound scaffold is a prime example of this strategy. nih.gov This "push-pull" electronic configuration facilitates ICT upon photoexcitation, which generally leads to a red-shift in the emission spectrum. For example, the related compound 7-amino-4-trifluoromethyl-2-(1H)-quinolinone, when complexed with europium, exhibits an excitation wavelength red-shifted by approximately 15 nm compared to its non-fluorinated counterpart. illinois.edu This allows for excitation at longer wavelengths (e.g., 355 nm and 365 nm), reducing potential photodamage to biological samples and avoiding cellular autofluorescence. nih.govillinois.edu

Quantum yield (Φ), a measure of the efficiency of fluorescence emission, and photostability are critical for sensitive and long-term imaging. The trifluoromethyl group often contributes positively to these properties. For instance, europium complexes containing a 7-amino-4-trifluoromethyl-2-(1H)-quinolinone sensitizer (B1316253) are approximately 1.7 to 3 times brighter than those with the non-fluorinated parent compound. illinois.edu

Studies on related trifluoromethylated quinoline-phenol Schiff bases have demonstrated low to good fluorescence quantum yields in various solvents, with values reaching up to 0.85 in methanol. beilstein-journals.orgnih.gov These compounds also exhibit good stability under white-LED irradiation, a crucial feature for probes used in fluorescence microscopy. beilstein-journals.orgnih.gov The chemical stability of the quinoline ring is also notable; for example, a DTPA conjugate of 7-amino-4-trifluoromethyl-2-(1H)-quinolinone showed no noticeable degradation in a pH 6.5 buffer over several months. illinois.edu

Table 1: Fluorescence Quantum Yields (Φf) and Stokes Shifts of Trifluoromethylated Quinoline Derivatives in Various Solvents. beilstein-journals.orgnih.gov
SolventQuantum Yield (Φf) RangeStokes Shift (nm) Range
CHCl₃ (Chloroform)0.12–0.8059–85
DMSO (Dimethyl Sulfoxide)0.20–0.7565–150
MeOH (Methanol)0.13–0.8565–130

A large Stokes shift, the separation between the absorption and emission maxima, is a highly desirable characteristic for fluorescent probes. It minimizes self-quenching and spectral overlap between excitation and emission light, thereby enhancing detection sensitivity. mdpi.com Quinoline derivatives featuring the amino and trifluoromethyl substituents are known to exhibit pronounced Stokes shifts due to the significant change in dipole moment associated with the ICT process upon excitation. nih.gov

For example, a fluorescent probe based on a 4-phenyl-2-(trifluoromethyl) quinolin-7-hydrazino fluorophore demonstrated a large Stokes shift of 140 nm. nih.gov Similarly, studies on quinoline-phenol Schiff bases have reported Stokes shifts as high as 150 nm in polar solvents like DMSO. beilstein-journals.orgnih.gov A rationally designed quinoline-based probe, CuQP-1, exhibited a substantial Stokes shift of 178 nm. nih.gov Such large shifts are particularly beneficial in complex biological environments to reduce background noise and improve the signal-to-noise ratio during imaging. mdpi.com

Targeted Fluorescent Probes for Cellular Organelles (e.g., Golgi Apparatus)

The Golgi apparatus is a central organelle for protein and lipid processing and trafficking, and its dysfunction is linked to various diseases, including cancer. nih.gov The development of fluorescent probes that specifically target the Golgi is crucial for studying its structure and function in real-time. rsc.orgnih.gov

The 2-trifluoromethyl-7-aminoquinoline scaffold has been successfully employed as a Golgi-targeting group. researchgate.netrsc.org Its effectiveness is attributed to the pyridyl moiety within the quinoline structure, which is well-suited for the slightly acidic environment of the Golgi. nih.govrsc.org Researchers have synthesized dual-functional fluorophores based on this scaffold that efficiently and specifically accumulate in the Golgi apparatus of various cancer cell lines. nih.gov These probes have been used to visualize the Golgi during processes like cell division in HeLa cells, demonstrating their utility in tracking dynamic cellular events. nih.gov The development of such probes provides powerful, non-invasive tools for the real-time visualization of the temporal and spatial dynamics of this vital organelle. nih.gov

Table 2: Design Strategy for Golgi-Targeted Probes.
Targeting MoietyRationale for Golgi-TargetingExample ApplicationReference
2-Trifluoromethyl-7-aminoquinolineThe pyridyl moiety is compatible with the mildly acidic pH (6.0-6.7) of the Golgi apparatus.Imaging of the Golgi apparatus in multiple cancer cell lines and during cell division. nih.govresearchgate.netrsc.org

Advanced Microscopy Applications (e.g., Super-Resolution Fluorescence Microscopy)

The unique photophysical properties of probes derived from this compound make them promising candidates for advanced microscopy techniques that overcome the diffraction limit of light, such as super-resolution fluorescence microscopy. wiley.combiotium.com

A key enabling feature is their large Stokes shift. mdpi.com Techniques like Stimulated Emission Depletion (STED) microscopy utilize a red-shifted light pulse to de-excite fluorophores at the periphery of the focal spot, thereby narrowing the effective point-spread function and enhancing resolution. mdpi.com Dyes with large Stokes shifts are particularly useful for STED as they allow for a clear separation between the excitation and depletion laser wavelengths, improving imaging contrast and resolution. mdpi.com

Furthermore, for stochastic super-resolution techniques like STORM (Stochastic Optical Reconstruction Microscopy), fluorophores must be able to switch between a fluorescent "on" state and a dark "off" state. wiley.com While specific photoswitching properties of this compound itself are not extensively detailed in the provided context, the development of quinoline-based probes with high photostability and brightness is a critical step toward engineering derivatives suitable for these demanding applications. beilstein-journals.orgnih.govbiotium.com The ability to tune the scaffold chemically provides a pathway to optimize probes for the specific blinking behavior required for STORM and related single-molecule localization microscopy methods. nih.gov

Luminescent Lanthanide Chelates as Antenna Molecules

The compound this compound, also known by the trivial name cs124-CF3, has been effectively utilized as an antenna molecule, or sensitizer, for lanthanide luminescence, particularly for europium (Eu³⁺). illinois.eduresearchgate.net The core principle of this application lies in the "antenna effect," where a strongly absorbing organic chromophore, in this case, this compound, absorbs light energy and subsequently transfers it to a chelated lanthanide ion. nih.govosti.gov This process overcomes the inherently low absorption cross-sections of lanthanide ions themselves, leading to significantly enhanced, sensitized emission. nih.gov This sensitized luminescence is characterized by unique spectroscopic features, including sharply-spiked emission spectra and exceptionally long excited-state lifetimes, often in the millisecond range. illinois.edu

In this design, the this compound acts as a "pendant chromophore," covalently linked to a multidentate ligand that binds the lanthanide ion. nih.govosti.gov This architecture ensures close proximity between the sensitizer and the lanthanide, a crucial factor for efficient energy transfer, while the chelate structure protects the lanthanide ion from non-radiative deactivation pathways, such as quenching by water molecules. illinois.edu

Detailed Research Findings

Research has demonstrated the successful synthesis and application of this compound as a sensitizer by covalently attaching it to polyaminocarboxylate chelating agents like diethylenetriaminepentaacetic acid (DTPA) and triethylenetetraminehexaacetic acid (TTHA). illinois.eduresearchgate.net When complexed with europium (Eu³⁺), these assemblies show characteristic europium luminescence upon excitation within the absorption band of the cs124-CF3 antenna molecule (<365 nm). illinois.eduresearchgate.net

A key finding is the superior performance of the trifluoromethyl derivative compared to its non-fluorinated parent compound, 7-amino-4-methyl-2-(1H)-quinolinone (cs124). The introduction of the electron-withdrawing trifluoromethyl group results in several advantageous photophysical changes:

Increased Brightness: The europium complex with the DTPA-cs124-CF3 chelate is approximately three times brighter than the complex with the non-fluorinated cs124 analogue. Similarly, the TTHA-cs124-CF3-Eu³⁺ complex is about 1.7 times brighter. illinois.eduresearchgate.net This enhancement is a product of both a 1.8 to 2.1-fold greater absorption at 337 nm and, in the case of the DTPA chelate, a roughly 1.5 times more efficient energy transfer to the europium ion. illinois.edu

Red-Shifted Excitation: The excitation spectrum of the DTPA-cs124-CF3-Eu³⁺ complex is red-shifted by approximately 15 nm compared to the non-fluorinated version. illinois.eduresearchgate.net This shift is beneficial as it allows for excitation at common and readily available wavelengths such as 355 nm and 365 nm. illinois.eduresearchgate.net

Long Luminescence Lifetimes: The resulting complexes exhibit the long-lived emission characteristic of lanthanides. The excited-state lifetime for TTHA-cs124-CF3-Eu³⁺ was measured at 1.19 ms, and for DTPA-cs124-CF3-Eu³⁺, it was 0.62 ms. illinois.eduresearchgate.net

Selectivity for Europium: Notably, this compound was found to be an effective sensitizer for europium, but not for terbium (Tb³⁺). illinois.eduresearchgate.net

Chemical Stability: The DTPA-cs124-CF3-Eu³⁺ complex demonstrates excellent chemical stability. illinois.eduresearchgate.net

These findings underscore the value of this compound as a specialized antenna molecule for developing highly luminescent and stable europium-based probes for applications such as time-resolved fluorescence assays. illinois.eduresearchgate.net

Data Tables

Table 1: Photophysical Properties of Europium Complexes with Quinolinone-Based Antenna Molecules

ComplexRelative Brightness vs. cs124 AnalogueExcited-State Lifetime (ms)Key Feature
DTPA-cs124-CF3-Eu³⁺~3x brighter0.62~15 nm red-shifted excitation; enhanced brightness
TTHA-cs124-CF3-Eu³⁺~1.7x brighter1.19Enhanced brightness; very long lifetime

Data sourced from studies on the synthesis and use of 7-Amino-4-trifluoromethyl-2-(1H)-quinolinone as an antenna molecule. illinois.eduresearchgate.net

Role in Catalysis and Ligand Design

4-(Trifluoromethyl)quinolin-7-amine as a Ligand Precursor

The synthesis of complex ligands from readily available precursors is a cornerstone of coordination chemistry and catalysis. The primary amine group at the 7-position of the 4-(trifluoromethyl)quinoline (B1586426) core serves as a versatile handle for the construction of more elaborate ligand architectures. While specific studies detailing the use of this compound as a ligand precursor are not extensively documented in publicly available research, the reactivity of the amino group is well-established. It can readily undergo a variety of chemical transformations to introduce new functionalities and create multidentate ligand systems.

Potential, though not yet reported, synthetic pathways for ligand development from this compound could include:

Schiff Base Condensation: Reaction of the primary amine with various aldehydes or ketones would yield imine-containing ligands. These Schiff base ligands are renowned for their ability to coordinate with a wide range of metal ions.

Amidation Reactions: Acylation of the amine with acid chlorides or anhydrides can produce amide-functionalized quinolines. These amides could offer different coordination modes and electronic properties compared to their imine counterparts.

N-Arylation or N-Alkylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to attach aryl or alkyl groups to the amine, thereby increasing the steric bulk and modifying the electronic environment of the resulting ligand.

These hypothetical transformations highlight the potential of this compound as a foundational building block for a diverse library of ligands. The trifluoromethyl group at the 4-position is expected to significantly influence the electronic properties of any resulting ligand, potentially enhancing the catalytic activity of its metal complexes.

Investigation of Catalytic Activities in Organic Transformations

The ultimate test of a novel ligand's utility lies in the catalytic performance of its corresponding metal complexes. As of the current body of scientific literature, there is a notable absence of studies specifically investigating the catalytic activities of metal complexes derived from this compound.

However, the broader class of quinoline-based ligands has demonstrated significant success in a variety of organic transformations. For instance, quinoline-derived ligands have been successfully employed in:

Cross-Coupling Reactions: Including Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds.

Asymmetric Catalysis: Chiral quinoline-based ligands are instrumental in enantioselective synthesis, a critical aspect of modern pharmaceutical and agrochemical development.

Oxidation and Reduction Reactions: The electronic properties of the quinoline (B57606) ring can be tuned to facilitate a range of redox processes.

Given the established catalytic prowess of related quinoline structures, it is reasonable to hypothesize that ligands derived from this compound could exhibit interesting and potentially enhanced catalytic activities. The strong electron-withdrawing nature of the trifluoromethyl group could lead to metal centers with increased Lewis acidity, which may be beneficial for certain catalytic cycles. Further research is required to synthesize and evaluate the catalytic potential of such systems.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-(trifluoromethyl)quinolin-7-amine and its derivatives?

A standard approach involves nucleophilic aromatic substitution or coupling reactions. For example, 4-chloro-7-(trifluoromethyl)quinoline can react with amines (e.g., dapsone) in dimethylformamide (DMF) under reflux (24 h), followed by recrystallization from dioxane to yield derivatives like N-(4-sulfonylphenyl)-7-(trifluoromethyl)quinolin-4-amine . Key parameters include solvent choice (polar aprotic solvents like DMF), temperature (reflux conditions), and purification via recrystallization.

Q. How does the trifluoromethyl (–CF₃) group influence the physicochemical properties of this compound?

The –CF₃ group enhances lipophilicity and metabolic stability by reducing basicity of adjacent amines, thereby improving membrane permeability. Fluorine’s inductive effects also increase electron-withdrawing character, which can modulate pKa values and hydrogen-bonding interactions, as observed in fluorinated pharmaceuticals .

Q. What purification techniques are recommended for isolating this compound derivatives?

Recrystallization (e.g., using dioxane) and column chromatography (e.g., 10% methanol in dichloromethane) are effective for isolating derivatives. For example, yields of 59–92% were achieved via recrystallization in studies of analogous 7-chloroquinolin-4-amine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antiproliferative activity of this compound derivatives?

SAR studies reveal that substituents at the 4-amino and 7-trifluoromethyl positions critically influence activity. For instance, derivatives with sulfonylphenyl groups (e.g., N-(4-sulfonylphenyl)-7-(trifluoromethyl)quinolin-4-amine) demonstrated 2–3× higher potency than doxorubicin in vitro . Computational docking and molecular dynamics simulations can identify key interactions with targets like DNA topoisomerases or kinase domains.

Q. What experimental and computational methods are used to analyze the role of –CF₃ in target binding?

  • Experimental : X-ray crystallography or NMR to study protein-ligand interactions.
  • Computational : Density Functional Theory (DFT) to analyze electronic effects and molecular docking (e.g., AutoDock Vina) to predict binding poses. For example, –CF₃ in isoxazole derivatives enhances binding to hydrophobic pockets in cancer targets .
  • Database mining : Cambridge Structural Database (CSD) and Protein Data Bank (PDB) analyses reveal preferred conformations of fluorinated ligands .

Q. How do stability and metabolic profiles of this compound compare to non-fluorinated analogs?

  • Stability : The –CF₃ group reduces oxidative metabolism, as seen in microsomal assays for similar compounds .
  • Metabolism : Phase I/II metabolism studies (e.g., liver microsomes) show slower degradation due to fluorine’s electronegativity. For example, trifluoromethyl groups in quinoline derivatives reduce CYP450-mediated deamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.